molecular formula C7H12O4 B3108404 Ethyl 2-hydroxy-4-oxopentanoate CAS No. 16508-89-7

Ethyl 2-hydroxy-4-oxopentanoate

Cat. No.: B3108404
CAS No.: 16508-89-7
M. Wt: 160.17 g/mol
InChI Key: KMGFCSZYXHRXSL-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4. It is a derivative of pentanoic acid and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

Ethyl 2-hydroxy-4-oxopentanoate, also known as Ethyl 4-oxovalerate, is a compound that primarily targets enzymes involved in biochemical pathways . The exact targets can vary depending on the organism and the specific metabolic pathway involved. For instance, in the mold Aspergillus oryzae, it is involved in the synthesis of leucate from leucine .

Mode of Action

The mode of action of this compound involves its reduction to D-leucate by a D-isomer-specific 2-hydroxyacid dehydrogenase family enzyme . This reaction is dependent on NADPH or NADH, with a preference for NADPH .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .

Pharmacokinetics

Its molecular weight is 1441684 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the production of D-leucate, a compound that contributes to a fruity flavor in Japanese sake . The yeast Saccharomyces cerevisiae then produces ethyl leucate from leucate during sake fermentation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reduction to D-leucate is dependent on the presence of NADPH or NADH . Additionally, its role in flavor production in sake suggests that its action can be influenced by the specific conditions of the fermentation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of ethyl 2-oxo-4-pentenoate using a suitable reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of ethyl 2-oxo-4-pentenoate. This process is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Ethyl 2-oxo-4-oxopentanoate.

    Reduction: Ethyl 2-hydroxy-4-hydroxypentanoate.

    Substitution: Ethyl 2-amino-4-oxopentanoate.

Scientific Research Applications

Ethyl 2-hydroxy-4-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a substrate in enzymatic studies to investigate the activity of specific enzymes involved in ester and ketone metabolism.

    Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting metabolic disorders.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-oxopentanoate can be compared with similar compounds such as:

    Ethyl 2-hydroxy-4-methylpentanoate: This compound has a similar structure but contains a methyl group at the fourth position, which can influence its reactivity and biological activity.

    Ethyl 2-oxo-4-pentenoate: This compound lacks the hydroxyl group and has a double bond, making it more reactive in certain chemical reactions.

    Ethyl 2-hydroxy-4-oxobutanoate: This compound has a shorter carbon chain, which can affect its physical properties and reactivity.

Properties

IUPAC Name

ethyl 2-hydroxy-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-11-7(10)6(9)4-5(2)8/h6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFCSZYXHRXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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